molecular formula C12H10N6O2 B15104464 2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B15104464
M. Wt: 270.25 g/mol
InChI Key: PBFMRFPJINXQJJ-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Triazole Moiety:

    Acetamide Formation: The final step involves the acylation of the triazole-quinazolinone intermediate with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or triazole moieties using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone or triazole derivatives.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit the activity of certain enzymes, while the triazole moiety can enhance binding affinity and specificity. This dual action can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,2,4-triazol-3-yl)acetamide
  • 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,2,3-triazol-3-yl)acetamide
  • 2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-5-yl)acetamide

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific combination of the quinazolinone and triazole moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C12H10N6O2/c19-10(16-12-13-6-15-17-12)5-18-7-14-9-4-2-1-3-8(9)11(18)20/h1-4,6-7H,5H2,(H2,13,15,16,17,19)

InChI Key

PBFMRFPJINXQJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC=NN3

Origin of Product

United States

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